
Dobutamine
Descripción general
Descripción
La dobutamina es una catecolamina sintética y un agente inotrópico de acción directa que se utiliza principalmente en el tratamiento de la insuficiencia cardíaca aguda y el shock cardiogénico. Fue aprobada por primera vez para uso médico en los Estados Unidos en 1978. La dobutamina funciona estimulando los receptores beta-1 adrenérgicos en el corazón, lo que lleva a un aumento de la contractilidad miocárdica y el volumen sistólico, lo que resulta en una mejoría del gasto cardíaco .
Métodos De Preparación
La dobutamina se puede sintetizar a través de varios métodos. Un método común implica la reacción de 4-(2-aminoetil)pirocatecol con 4-(4-hidroxifenil)-2-butanona en condiciones específicas. La reacción normalmente requiere un disolvente como el metanol y el etanol, y el producto se purifica mediante cristalización . Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero a mayor escala, lo que garantiza una alta pureza y estabilidad del producto final .
Análisis De Reacciones Químicas
La dobutamina experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la dobutamina puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados de catecol .
Aplicaciones Científicas De Investigación
La dobutamina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología. Se utiliza comúnmente en pruebas de estrés cardíaco para evaluar la función miocárdica y detectar la enfermedad de las arterias coronarias. En el manejo de la insuficiencia cardíaca avanzada, la dobutamina se utiliza para proporcionar soporte inotrópico y mejorar el gasto cardíaco . Además, la resonancia magnética cardiovascular con estrés de dobutamina es una técnica no invasiva que se utiliza para evaluar la isquemia miocárdica y la viabilidad . En el campo de la farmacología, la dobutamina sirve como compuesto modelo para estudiar los agonistas de los receptores beta-adrenérgicos y sus efectos sobre la función cardíaca .
Mecanismo De Acción
La dobutamina ejerce sus efectos estimulando directamente los receptores beta-1 adrenérgicos en el corazón. Esta estimulación conduce a un aumento de la contractilidad miocárdica y el volumen sistólico, lo que da como resultado un aumento del gasto cardíaco. El principal objetivo molecular de la dobutamina es el receptor beta-1 adrenérgico, que está acoplado a la proteína Gs. La activación de este receptor conduce a la activación de la adenilato ciclasa, lo que aumenta los niveles de monofosfato de adenosina cíclico (AMPc) y posteriormente activa la proteína quinasa A (PKA). La PKA fosforila varias proteínas involucradas en el manejo del calcio, lo que lleva a un aumento de la entrada de calcio en los miocitos cardíacos y una mayor contractilidad .
Comparación Con Compuestos Similares
La dobutamina se compara a menudo con otros agentes inotrópicos como la milrinona, la dopamina y la isoproterenol. La milrinona, al igual que la dobutamina, se utiliza para tratar la insuficiencia cardíaca, pero funciona a través de un mecanismo diferente al inhibir la fosfodiesterasa-3, lo que lleva a un aumento de los niveles de AMPc y vasodilatación . La dopamina, otro agente inotrópico, tiene una actividad receptora más amplia, afectando tanto a los receptores beta-1 como alfa-1 adrenérgicos, y se utiliza en diversos entornos clínicos . La isoproterenol es un agonista beta-adrenérgico no selectivo que aumenta la frecuencia cardíaca y la contractilidad, pero se utiliza con menos frecuencia debido a su falta de selectividad . La principal ventaja de la dobutamina radica en su actividad selectiva en los receptores beta-1 adrenérgicos, que proporciona un fuerte soporte inotrópico con efectos cronotrópicos y vasodilatadores mínimos .
Actividad Biológica
Dobutamine is a synthetic sympathomimetic amine primarily used as an inotropic agent in the management of heart failure. Its pharmacological profile is characterized by its ability to enhance cardiac output by increasing myocardial contractility and stroke volume while simultaneously reducing peripheral vascular resistance. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.
This compound primarily exerts its effects through the stimulation of beta-1 adrenergic receptors in the heart. This stimulation leads to:
- Increased Myocardial Contractility : this compound enhances the force of cardiac contractions, thereby improving stroke volume and cardiac output.
- Reduced Peripheral Vascular Resistance : The drug also has a mild vasodilatory effect mediated by beta-2 adrenergic receptor stimulation, which can offset some of the vasoconstrictive effects mediated by alpha-1 receptors .
The complexity of this compound's action is highlighted by its interaction with multiple adrenergic receptors. At therapeutic doses, it selectively stimulates beta-1 receptors while also having some activity on beta-2 and alpha-1 receptors, contributing to its nuanced hemodynamic effects .
Clinical Applications
This compound is mainly indicated for:
- Acute Heart Failure : It is commonly used in patients with low-output heart failure to improve hemodynamics.
- Cardiac Stress Testing : this compound can induce stress in patients unable to undergo exercise testing due to various health conditions.
Hemodynamic Effects
A meta-analysis demonstrated that this compound significantly increases contractility indices and improves both systolic and diastolic function in patients with septic myocardial dysfunction. Key findings included:
- Enhanced left ventricular ejection fraction (LVEF) and global longitudinal peak systolic strain.
- Decreased systemic vascular resistance and arterial pressure, indicating reduced afterload .
Case Studies
- Home this compound Therapy : A study analyzed 19 patients on continuous home intravenous this compound therapy. The one-year survival rate was found to be 32%. Factors predictive of survival included renal function and brain natriuretic peptide (BNP) levels .
- Comparative Efficacy : In a randomized trial comparing levosimendan and this compound, no significant differences were found in all-cause mortality rates at 180 days post-treatment, although this compound showed a slightly higher mortality rate (28% vs. 26% for levosimendan) .
Tolerance and Side Effects
While this compound is effective, it can also lead to poor tolerance in some patients. A significant portion (66%) of patients discontinued treatment due to adverse effects, which were often exacerbated by acidosis or severe cardiac conditions . Common side effects include:
- Tachycardia
- Hypotension
- Arrhythmias
Summary Table of Key Findings
Study/Trial | Population Size | Key Findings | Survival Rate |
---|---|---|---|
Home this compound Therapy | 19 | 32% survival at one year; predictive factors included renal function | 32% |
Levosimendan vs this compound | 1320 | No significant difference in mortality; this compound group had higher mortality | 28% |
Hemodynamic Effects | 32 | Increased contractility indices; decreased afterload | Not specified |
Propiedades
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZLRBJNMZMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022958 | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34368-04-2 | |
Record name | Dobutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOBUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-186 | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dobutamine interact with its target receptors?
A: this compound primarily acts as a β1-adrenergic receptor agonist. [] This interaction leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] Elevated cAMP levels then activate protein kinase A (PKA), initiating a cascade of downstream effects, including increased myocardial contractility. [, ]
Q2: Does this compound have any other significant receptor interactions?
A: While its primary action is on β1-adrenergic receptors, this compound also exhibits weak β2-adrenergic agonist activity at higher doses. [] This activity contributes to its vasodilatory effects, leading to a decrease in diastolic blood pressure. [] Additionally, this compound displays weak β1-adrenergic antagonist activity at high doses, potentially inhibiting the chronotropic effects of isoprenaline. []
Q3: How does this compound affect cardiac output and peripheral vascular resistance?
A: this compound primarily increases cardiac output by enhancing myocardial contractility and heart rate. [, ] It also causes a reduction in total peripheral vascular resistance, primarily attributed to its β2-adrenergic agonist activity and the potent α1-adrenergic blocking activity of its metabolite, 3-O-methylthis compound. [, ]
Q4: Can this compound induce heme oxygenase-1 (HO-1) expression, and what are the implications?
A: Research indicates that this compound pretreatment in rats can induce HO-1 expression in pericentral hepatocytes. [] This induction is β1-adrenoreceptor-dependent and is associated with improved liver function (assessed by the plasma disappearance rate of indocyanine green) after hemorrhagic shock. [] The study suggests that carbon monoxide, produced during HO-1 activity, may mediate this protective effect. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol.
Q6: How is this compound used in stress echocardiography to evaluate coronary artery disease?
A: this compound stress echocardiography is a valuable tool for assessing coronary artery disease. [, , , ] this compound infusion increases myocardial oxygen demand by increasing heart rate and contractility, revealing regional wall motion abnormalities in patients with coronary artery disease. [, , ]
Q7: Can this compound stress echocardiography accurately identify viable myocardium after myocardial infarction?
A: Yes, this compound stress echocardiography can accurately identify viable myocardium in patients after myocardial infarction. [, , , ] The presence of a biphasic response, where wall motion improves at low-dose this compound and worsens at higher doses, indicates viable but ischemic myocardium. [, ]
Q8: Does the use of second harmonic imaging during this compound stress echocardiography improve the identification of viable myocardium?
A: Research suggests that using second harmonic imaging during this compound stress echocardiography significantly improves the agreement with dual isotope single photon emission computed tomography (DISA-SPECT) for detecting myocardial viability compared to fundamental imaging. []
Q9: What role does this compound echocardiography play in evaluating cardiac toxicity in long-term survivors of childhood anthracycline treatment?
A: this compound echocardiography can effectively and safely identify subclinical cardiac toxicity in asymptomatic long-term survivors of childhood anthracycline treatment. [] Significant differences in left ventricular parameters, such as ejection fraction and wall thickening, were observed between patients and healthy controls at a this compound dose of 20 μg/kg/min. []
Q10: How does this compound compare to levosimendan in treating acute heart failure?
A: Studies comparing this compound and levosimendan for acute heart failure treatment show that while both improve left ventricular function, levosimendan might offer advantages. [, ] Levosimendan significantly improved more left atrial function parameters (active and passive emptying fractions, reservoir fraction, and stroke volume) compared to this compound. [] Furthermore, levosimendan demonstrated a greater reduction in the E/E' ratio, a marker of left ventricular filling pressure, suggesting a more pronounced improvement in diastolic function compared to this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.